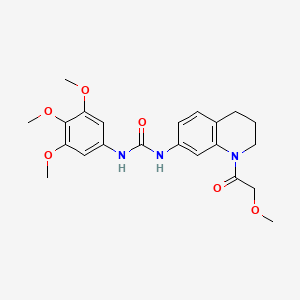

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6/c1-28-13-20(26)25-9-5-6-14-7-8-15(10-17(14)25)23-22(27)24-16-11-18(29-2)21(31-4)19(12-16)30-3/h7-8,10-12H,5-6,9,13H2,1-4H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFGZKRKMNNQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

Introduction of the Methoxyacetyl Group: The tetrahydroquinoline intermediate is then acylated with methoxyacetyl chloride under basic conditions to introduce the methoxyacetyl group.

Formation of the Urea Linkage: The final step involves the reaction of the methoxyacetylated tetrahydroquinoline with 3,4,5-trimethoxyphenyl isocyanate to form the desired urea compound.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets.

Medicine: Research into its pharmacological properties could reveal therapeutic applications, particularly in areas such as cancer treatment or neuroprotection.

Industry: The compound’s unique properties might be exploited in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Key Structural and Functional Insights:

Substituent Effects on Solubility and Binding: The target’s 3,4,5-trimethoxyphenyl group offers three methoxy substituents, which likely improve aqueous solubility compared to the butoxyphenyl () or trifluoromethylphenyl () analogs. The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, which may reduce electron density on the phenyl ring and alter binding interactions.

Core Structure Variations: Tetrahydroquinoline (, target) vs.

Synthetic Considerations: Chan-Lam coupling () is a plausible method for introducing aryl groups to the urea moiety. The methoxyacetyl substituent on the tetrahydroquinoline nitrogen may require specialized acylation conditions to avoid side reactions .

Research Findings and Implications

While direct pharmacological data are absent in the provided evidence, the following hypotheses are derived from structural comparisons:

- Pharmacokinetics : The butoxyphenyl analog () may exhibit prolonged half-life due to increased lipophilicity, whereas the target compound’s polar methoxy groups could favor renal excretion.

Q & A

Q. What are the key considerations for synthesizing this compound with high yield and purity?

The synthesis typically involves coupling an isocyanate derivative with a tetrahydroquinoline-amine precursor. Critical parameters include:

- Reaction temperature : Optimal yields are achieved between 0–25°C to minimize side reactions like hydrolysis of the isocyanate group .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol removes unreacted starting materials .

Q. Which spectroscopic methods are most effective for confirming the compound’s structural integrity?

- NMR spectroscopy : 1H/13C NMR identifies key protons (e.g., urea NH at δ 8.5–9.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). NOESY can confirm spatial proximity of the methoxyacetyl and trimethoxyphenyl groups .

- Mass spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]+ ion) and detects impurities .

- IR spectroscopy : Urea carbonyl stretches (1640–1680 cm⁻¹) and methoxy C-O bonds (1250–1300 cm⁻¹) validate functional groups .

Q. How does the compound’s solubility profile influence experimental design?

The compound’s limited aqueous solubility (due to aromatic and methoxy groups) necessitates:

- DMSO stock solutions for in vitro assays, with final concentrations ≤0.1% to avoid cellular toxicity .

- Surfactants (e.g., Tween-80) for in vivo administration to enhance bioavailability .

Advanced Research Questions

Q. What strategies address contradictory data in biological activity across cell lines?

Discrepancies in IC50 values (e.g., cancer vs. normal cells) may arise from:

- Cell membrane permeability : Lipophilic substituents (e.g., trimethoxyphenyl) enhance uptake in lipid-rich environments, but efflux pumps (e.g., P-gp) in resistant lines reduce intracellular concentrations .

- Metabolic stability : Liver microsome assays (using CYP450 isoforms) identify rapid degradation pathways (e.g., demethylation of methoxy groups), guiding structural stabilization .

Q. How can structure-activity relationship (SAR) studies optimize target binding affinity?

- Tetrahydroquinoline core modifications : Introducing electron-withdrawing groups (e.g., fluoro at position 6) enhances π-stacking with kinase ATP-binding pockets .

- Urea linkage : Replacing urea with thiourea reduces hydrogen-bonding capacity but improves metabolic stability .

- Trimethoxyphenyl group : Removing the para-methoxy group decreases tubulin polymerization inhibition, suggesting its critical role in binding β-tubulin .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Models binding poses in kinase domains (e.g., RET or EGFR), with scoring functions prioritizing van der Waals and electrostatic interactions .

- Molecular dynamics simulations (GROMACS) : Assess binding stability over 100-ns trajectories; root-mean-square deviation (RMSD) >2.0 Å indicates poor target retention .

Q. How should researchers resolve discrepancies in cytotoxicity and selectivity indices?

- Dose-response normalization : Use Hill slopes to compare efficacy curves across assays; steep slopes suggest cooperative binding .

- Off-target profiling : Kinase selectivity panels (e.g., Eurofins KinaseProfiler) identify unintended targets (e.g., VEGFR2) contributing to toxicity .

Data Analysis and Reproducibility

Q. What statistical methods validate the compound’s efficacy in preclinical models?

- Two-way ANOVA : Analyzes tumor volume reduction in xenograft models, accounting for treatment × time interactions .

- Benjamini-Hochberg correction : Reduces false discovery rates in high-throughput screening (e.g., RNA-seq data) .

Q. How do batch-to-batch synthesis variations impact experimental outcomes?

- HPLC purity thresholds : Require ≥95% purity (by peak area) to avoid confounding bioactivity results .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify hygroscopicity or oxidation risks, necessitating inert-atmosphere storage .

Mechanistic Insights

Q. What experimental evidence supports the compound’s dual inhibition of kinases and tubulin?

- Biochemical assays : IC50 values <100 nM for both RET kinase and tubulin polymerization (using purified bovine tubulin) confirm dual activity .

- Immunofluorescence microscopy : Compound-treated cells show disrupted microtubule networks (stained with α-tubulin antibodies) and reduced phospho-RET levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.